molecular formula C13H20N2O3S B14585401 N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea CAS No. 61290-56-0

N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea

Cat. No.: B14585401
CAS No.: 61290-56-0
M. Wt: 284.38 g/mol
InChI Key: DHFAQFQASCPNBZ-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea is a chemical compound with the molecular formula C13H20N2O3S. It is characterized by the presence of a thiourea group, which is known for its diverse applications in various fields of chemistry and biology. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    N-Methylhomoveratrylamine hydrochloride: Another compound with a similar phenyl ring structure but different substituents.

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea is unique due to the presence of both a thiourea group and a hydroxypropyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

61290-56-0

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxypropyl)thiourea

InChI

InChI=1S/C13H20N2O3S/c1-17-11-5-4-10(8-12(11)18-2)9-15-13(19)14-6-3-7-16/h4-5,8,16H,3,6-7,9H2,1-2H3,(H2,14,15,19)

InChI Key

DHFAQFQASCPNBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NCCCO)OC

Origin of Product

United States

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